

# Defense Language Proficiency Test (DLPT) Bias and Fairness Technical Support Center

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## Compound of Interest

Compound Name: *Dlpts*

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This technical support center provides researchers, scientists, and language assessment professionals with information and troubleshooting guides regarding issues of test bias in the Defense Language Proficiency Test (DLPT).

## Frequently Asked Questions (FAQs)

Q1: What is test bias and how does it apply to the DLPT?

A1: Test bias refers to systematic errors in a test that unfairly disadvantage certain groups of test-takers based on characteristics unrelated to the ability being measured.<sup>[1]</sup> In the context of the DLPT, bias can occur when the test's content, format, or administration favors or penalizes individuals due to their cultural background, native language, or other demographic factors, rather than their true foreign language proficiency.<sup>[1][2][3]</sup>

Q2: What are the potential sources of bias in the DLPT?

A2: Potential sources of bias in the DLPT can include:

- **Cultural Bias:** Test items may contain cultural references, scenarios, or vocabulary that are more familiar to individuals from certain cultural backgrounds, potentially disadvantaging those from other cultures.
- **Linguistic Bias:** The phrasing of questions or the choice of dialects and accents in listening passages may favor test-takers with specific linguistic backgrounds.

- **Construct-Irrelevant Variance:** The test may inadvertently measure skills other than language proficiency, such as test-taking strategies or familiarity with the test format, which may differ across groups.
- **Systemic Bias:** This can arise from the test's design, administration procedures, or the scoring process. For example, the shift in the DLPT5's calibration to be stricter could systematically affect score distributions.

Q3: How is the fairness of the DLPT evaluated?

A3: The Defense Language Institute Foreign Language Center (DLIFLC) employs several methods to ensure the fairness and validity of the DLPT. These include:

- **Expert Review:** All test passages and questions are reviewed by experts in language testing and the Interagency Language Roundtable (ILR) proficiency scale.
- **Statistical Analysis:** For languages with large populations of test-takers, statistical analyses are conducted on item responses to identify and remove questions that are not functioning appropriately. One of the key statistical methods for identifying potential bias at the item level is Differential Item Functioning (DIF) analysis.

Q4: What is Differential Item Functioning (DIF) analysis?

A4: Differential Item Functioning (DIF) is a statistical procedure used to determine if a specific test item is more difficult for one group of test-takers than for another group of equal ability.<sup>[4]</sup><sup>[5]</sup><sup>[6]</sup><sup>[7]</sup><sup>[8]</sup> For example, if male and female test-takers with the same overall language proficiency have a different probability of answering a particular question correctly, that item is said to exhibit DIF and is flagged for further review for potential bias.<sup>[4]</sup>

## Troubleshooting Guides

Issue: Concerns about cultural or linguistic bias in a specific DLPT item.

Troubleshooting Steps:

- **Document the Specifics:** If you are a test developer or researcher with access to test items, carefully document the item number, the passage it refers to, and the specific elements you

believe may be biased.

- **Identify the Potential Source of Bias:** Is the concern related to a cultural reference, an unfamiliar idiomatic expression, or a specific dialect used in a listening passage?
- **Consult Subject Matter Experts:** Engage with individuals from diverse cultural and linguistic backgrounds to review the item and provide their perspectives.
- **Recommend for Statistical Review:** If initial reviews suggest a potential issue, the item should be flagged for a formal Differential Item Functioning (DIF) analysis.

Issue: A demographic group consistently scores lower on the DLPT.

Troubleshooting Steps:

- **Data Analysis:** The first step is to conduct a thorough statistical analysis of test scores across different demographic groups to confirm the performance disparity. This would involve analyzing mean scores, pass rates, and score distributions.
- **Differential Item Functioning (DIF) Analysis:** A comprehensive DIF analysis should be performed on all test items to identify any that may be functioning differently for the group in question.
- **Content Review of DIF Items:** Items flagged for DIF should undergo a rigorous review by a diverse panel of experts to determine the source of the differential functioning and whether it constitutes bias.
- **Test Revision:** Based on the findings, biased items should be revised or removed from the test bank to ensure fairness.

## Data Presentation

While specific performance data for the DLPT broken down by demographic categories such as race, ethnicity, or native language is not publicly available, the following table illustrates how such data could be presented to identify potential areas for investigation into test bias.

Table 1: Hypothetical DLPT Reading Score Distribution by Native Language Background

Native Language Background	Number of Test Takers	Mean Score (ILR Level)	Standard Deviation	Pass Rate (%)
English	5,000	2.2	0.5	85
Spanish	1,200	2.1	0.6	82
Tagalog	800	2.0	0.7	78
Other	2,500	2.1	0.6	81

Note: This table is for illustrative purposes only and does not represent actual DLPT data.

## Experimental Protocols

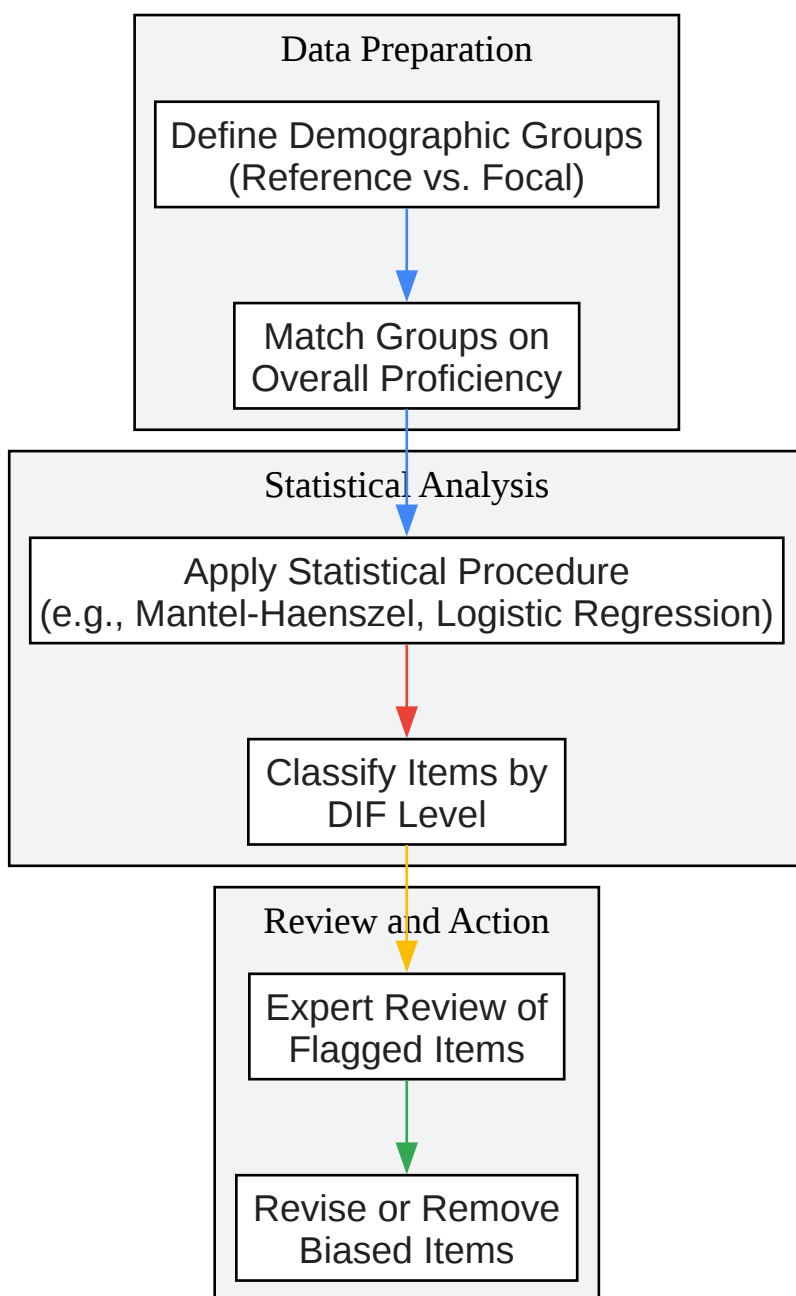
### Methodology for Differential Item Functioning (DIF) Analysis

Differential Item Functioning (DIF) analysis is a critical component of ensuring test fairness. The following outlines a typical methodology for conducting a DIF analysis on a multiple-choice language proficiency test like the DLPT.

- **Group Definition:** Define the demographic groups of interest for the analysis (e.g., based on gender, race, ethnicity, or native language). These are typically referred to as the "reference group" (majority or advantaged group) and the "focal group" (minority or disadvantaged group).
- **Matching on Ability:** Test-takers from the reference and focal groups are matched based on their overall proficiency level. This is crucial to ensure that any observed differences in item performance are not simply due to one group having a higher overall ability. The total test score is often used as a proxy for ability.
- **Statistical Procedure:** A statistical method is used to compare the performance of the matched groups on each individual test item. Common methods include:
  - **Mantel-Haenszel Procedure:** A chi-square-based statistic that compares the odds of a correct answer for the reference and focal groups at different ability levels.

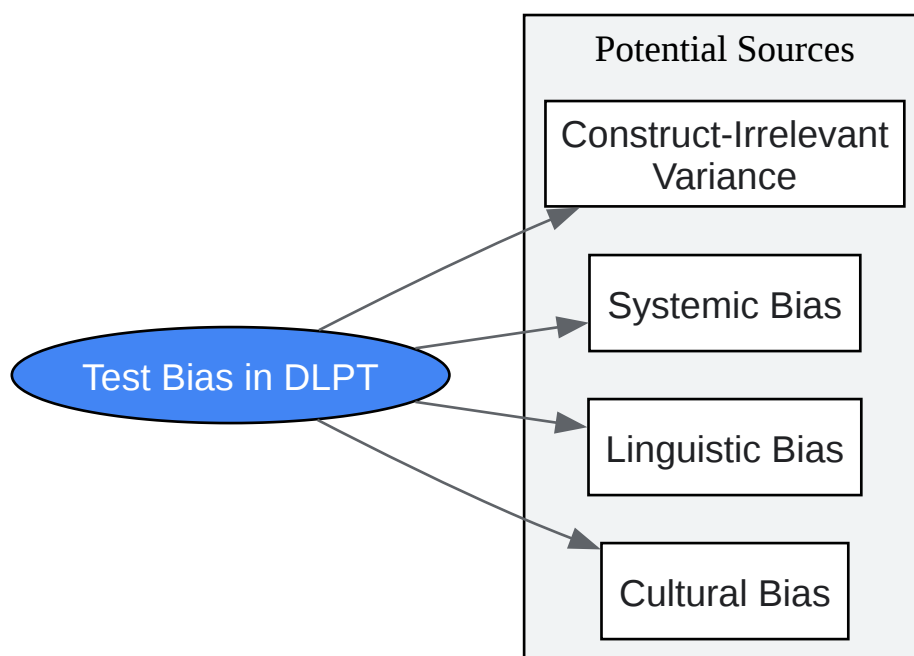
- Logistic Regression: A regression-based approach that models the probability of a correct answer as a function of ability, group membership, and the interaction between the two.
- DIF Classification: Items are classified based on the magnitude and statistical significance of the DIF statistic. For example, items may be categorized as having negligible, moderate, or large DIF.
- Expert Review: Items flagged for moderate or large DIF undergo a qualitative review by a panel of subject matter and cultural experts to determine the potential source of the differential functioning and to decide whether the item is biased and should be revised or removed.

## Visualizations



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Caption: Workflow for Differential Item Functioning (DIF) Analysis.



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Caption: Potential Sources of Test Bias in the DLPT.

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